molecular formula C22H20N4O3 B12370814 [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate

Cat. No.: B12370814
M. Wt: 388.4 g/mol
InChI Key: HJTMMGXVJSCVTR-ZVHZXABRSA-N
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Description

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a hydrazinylidene group, and a dimethylamino benzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate typically involves a multi-step process. The initial step often includes the preparation of the pyridine-3-carbonylhydrazine, which is then reacted with an appropriate aldehyde to form the hydrazinylidene intermediate. This intermediate is subsequently coupled with 4-(dimethylamino)benzoic acid under specific reaction conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring, hydrazinylidene group, and dimethylamino benzoate moiety. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate

InChI

InChI=1S/C22H20N4O3/c1-26(2)19-9-7-17(8-10-19)22(28)29-20-11-5-16(6-12-20)14-24-25-21(27)18-4-3-13-23-15-18/h3-15H,1-2H3,(H,25,27)/b24-14+

InChI Key

HJTMMGXVJSCVTR-ZVHZXABRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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